3-(2-Methylphenyl)-2H-azirene
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Overview
Description
3-(o-Tolyl)-2H-azirine is an organic compound that belongs to the class of azirines, which are three-membered nitrogen-containing heterocycles. The presence of the o-tolyl group (a benzene ring substituted with a methyl group at the ortho position) imparts unique chemical properties to this compound, making it of interest in various fields of research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Tolyl)-2H-azirine typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of o-tolyl isocyanide with an appropriate electrophile, such as an alkyl halide, under basic conditions. The reaction mixture is stirred at a controlled temperature to facilitate the formation of the azirine ring.
Industrial Production Methods
While specific industrial production methods for 3-(o-Tolyl)-2H-azirine are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(o-Tolyl)-2H-azirine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can convert the azirine ring to an aziridine ring, which is a saturated three-membered nitrogen-containing ring.
Substitution: The azirine ring can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms of the ring, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxaziridines and other oxidized derivatives.
Reduction: Aziridines and other reduced derivatives.
Substitution: Various substituted azirines or ring-opened products.
Scientific Research Applications
3-(o-Tolyl)-2H-azirine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving nitrogen-containing heterocycles.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(o-Tolyl)-2H-azirine involves its reactivity towards various nucleophiles and electrophiles. The azirine ring is highly strained, making it reactive and prone to ring-opening reactions. This reactivity is exploited in synthetic chemistry to form new bonds and create complex molecular structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
3-(m-Tolyl)-2H-azirine: Similar structure but with the methyl group at the meta position.
3-(p-Tolyl)-2H-azirine: Similar structure but with the methyl group at the para position.
2H-azirine: The parent compound without the tolyl substituent.
Uniqueness
3-(o-Tolyl)-2H-azirine is unique due to the presence of the o-tolyl group, which influences its chemical reactivity and physical properties. The ortho position of the methyl group can lead to steric effects and electronic interactions that are distinct from the meta and para isomers, affecting the compound’s behavior in chemical reactions and its applications in research and industry.
Properties
CAS No. |
88089-30-9 |
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Molecular Formula |
C9H9N |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
3-(2-methylphenyl)-2H-azirine |
InChI |
InChI=1S/C9H9N/c1-7-4-2-3-5-8(7)9-6-10-9/h2-5H,6H2,1H3 |
InChI Key |
NGVBOMDBIITNCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC2 |
Origin of Product |
United States |
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